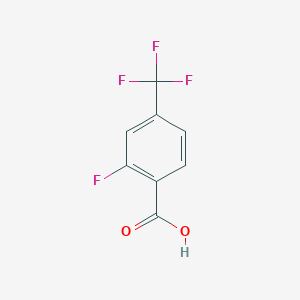

2-Fluoro-4-(trifluoromethyl)benzoic acid

Overview

Description

Synthesis Analysis

The synthesis of compounds related to 2-Fluoro-4-(trifluoromethyl)benzoic acid often involves strategic functionalization of benzoic acid derivatives to incorporate fluoro and trifluoromethyl groups. A method for creating similar structures involves the transformation of perfluoroalkyl substances into metal-organic frameworks (MOFs) that incorporate fluoro-bridged rare-earth metals and fluorinated benzoic acid derivatives (Sheybani et al., 2023).

Molecular Structure Analysis

Investigations into the molecular structure of fluoro-substituted benzoic acids reveal the impact of fluorine atoms on the electronic configuration and geometry of the benzoic acid scaffold. The presence of fluorine atoms, known for their electronegativity, influences the electron density distribution across the molecule, potentially affecting its reactivity and interaction with other molecules. Detailed structural analysis of analogous compounds emphasizes the role of fluorination in modifying molecular properties and enhancing material performance in various applications.

Chemical Reactions and Properties

Fluoro-substituted benzoic acids participate in a range of chemical reactions, leveraging the reactivity of the fluorine atoms and the carboxylic acid group. These reactions include nucleophilic substitution, where the fluorine atom can be replaced by other nucleophiles, and decarboxylation reactions under specific conditions, reflecting the compound's versatility in synthetic chemistry.

Physical Properties Analysis

The physical properties of 2-Fluoro-4-(trifluoromethyl)benzoic acid, such as melting point, boiling point, and solubility, are influenced by the fluorine content. The incorporation of fluorine atoms typically increases the compound's thermal stability and alters its solubility profile in organic solvents and water, making it suitable for diverse applications in material science and pharmaceutical formulations.

Chemical Properties Analysis

The chemical properties, including acidity, reactivity towards nucleophiles and electrophiles, and participation in coupling reactions, are significantly impacted by the fluorine and trifluoromethyl groups. These groups withdraw electron density from the aromatic ring and the carboxylic acid group, affecting the acid's strength and its reactivity in organic synthesis.

Scientific Research Applications

Metabolism Studies : 2-Fluoro-4-(trifluoromethyl)benzoic acid, along with other substituted benzoic acids, has been studied for its metabolism in rats using NMR spectroscopy. The research found that phase II glucuronidation or glycine conjugation reactions dominated the metabolism of these compounds (Ghauri et al., 1992).

Directed Lithiation : Research on the directed lithiation of unprotected benzoic acids, including 2-Fluoro-4-(trifluoromethyl)benzoic acid, has provided insights into organic synthesis methodologies. This process allows for the ortho-substitution of benzoic acid derivatives, contributing to the development of new synthetic routes (Bennetau et al., 1995).

Functionalization of Aromatic Substrates : The compound has been mentioned in studies focusing on the exhaustive functionalization of aromatic and heterocyclic substrates. These methods are valuable for creating new building blocks in medicinal chemistry and pesticide development (Schlosser, 2005).

Synthesis of Pharmaceutical Agents : It has been used in the synthesis of androgen receptor antagonists, highlighting its role in the development of pharmaceuticals (Li Zhi-yu, 2012).

Environmental Degradation Studies : Studies on the photoassisted degradation of trifluoromethyl benzoic acid isomers, including 2-Fluoro-4-(trifluoromethyl)benzoic acid, in aqueous media provide insights into environmental chemistry and the challenges posed by persistent organic pollutants (Tsukamoto et al., 2019).

PET Imaging Research : Its derivatives have been synthesized for use in PET imaging, aiding in medical diagnostics and research (Wang et al., 2014).

Chiral Derivatizing Agent : A derivative of 2-Fluoro-4-(trifluoromethyl)benzoic acid has been used as a chiral derivatizing agent for determining the absolute configuration of α-chiral primary amines and secondary alcohols (Kriegelstein et al., 2019).

Gas Phase Measurements : The gas phase measurements of mono-fluoro-benzoic acids, including 2-Fluoro-benzoic acid, have been conducted using Fourier transform microwave spectrometry, which is crucial for understanding the physical properties of these molecules (Daly et al., 2015).

Safety And Hazards

This compound is considered hazardous. It may cause skin and eye irritation, and may cause respiratory irritation. Personal protective equipment, including face protection, should be worn when handling this compound. It should be used in a well-ventilated area and contact with skin, eyes, and clothing should be avoided .

properties

IUPAC Name |

2-fluoro-4-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O2/c9-6-3-4(8(10,11)12)1-2-5(6)7(13)14/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCIYTBZXTFPSPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10333770 | |

| Record name | 2-Fluoro-4-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-4-(trifluoromethyl)benzoic acid | |

CAS RN |

115029-24-8 | |

| Record name | 2-Fluoro-4-(trifluoromethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115029-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-4-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-4-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.